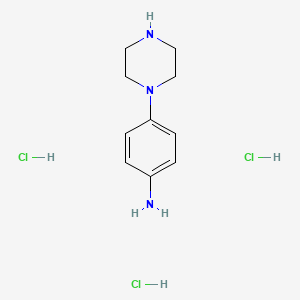

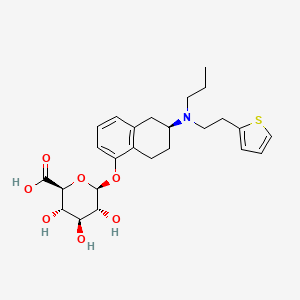

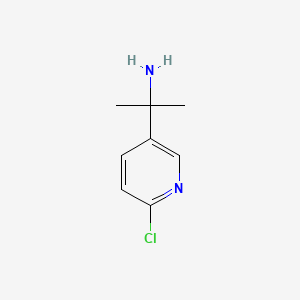

1-(4-Amino-phenyl)-piperazine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including reactions such as cyclization, hydrogenation, and condensation . For example, one synthesis process started with 4-nitroacetophenone, underwent an acid-catalyzed cyclization reaction, and then was hydrogenated to produce an amine-containing compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex and depend on the specific conditions and reagents used . For example, one study reported the protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Similar compounds have been reported to have high thermal stability and good solubility in common polar solvents .Applications De Recherche Scientifique

Antitumor and Anticancer Activities

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety have demonstrated significant anticancer activities, particularly against MCF-7 breast cancer cells. Notably, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions exhibited promising antiproliferative effects, comparable to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Further, novel insecticides based on serotonergic ligands, including modifications of the piperazine structure, have shown growth-inhibiting and larvicidal activities against the armyworm, suggesting potential in agricultural applications (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Antimicrobial and Antiviral Activities

Novel 1,2,4-triazole derivatives containing piperazine groups have been synthesized and exhibit notable antimicrobial activities against various test microorganisms. This suggests their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides have been explored for their effects on tumor DNA methylation processes, indicating a novel approach to cancer therapy (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).

Cardiovascular and CNS Applications

Synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has yielded compounds with significant antiarrhythmic activity in various cardiac arrhythmia models, suggesting potential cardiotropic applications (Mokrov, Likhosherstov, Barchukov, Stolyaruk, Tsorin, Vititnova, Rebeko, Kryzhanovskii, & Gudasheva, 2019). Additionally, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown promising antidepressant and antianxiety activities in behavioral tests on albino mice, indicating potential applications in central nervous system disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 4-Aminophenol, a compound with a similar name, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed or inhaled, and it’s suspected of causing genetic defects .

Orientations Futures

Propriétés

IUPAC Name |

4-piperazin-1-ylaniline;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFMLEKELLIPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-phenyl)-piperazine trihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)